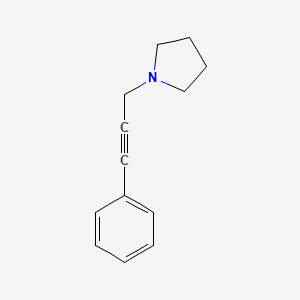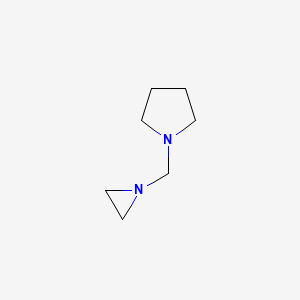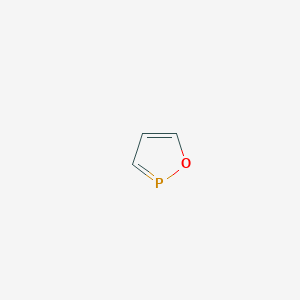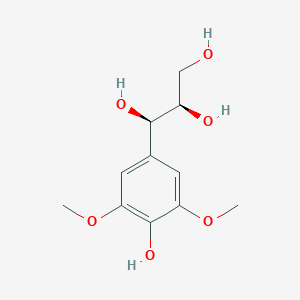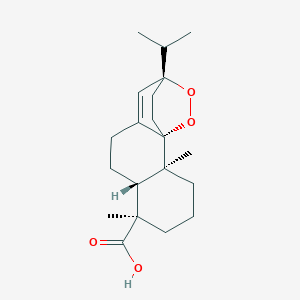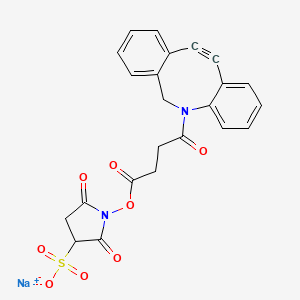
Sulf-DBCO-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulf-DBCO-NHS ester is a water-soluble reagent that enables simple and efficient labeling of antibodies, proteins, and other primary amine-containing macromolecules with the dibenzocyclooctyne (DBCO) moiety. It reacts with primary amines at neutral or slightly basic pH to form covalent bonds, making it a valuable tool in various biochemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Sulf-DBCO-NHS ester involves the reaction of dibenzocyclooctyne with N-hydroxysuccinimide (NHS) ester. The NHS ester moiety is moisture-sensitive and readily hydrolyzes, so it must be handled under an inert atmosphere and prepared immediately before use. The reaction typically occurs in an aqueous buffer or a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk and stored under conditions that prevent hydrolysis and degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Sulf-DBCO-NHS ester primarily undergoes acylation reactions with primary amines. It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules .
Common Reagents and Conditions
Reagents: Primary amines, azides, DMSO, DMF, phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate buffer, borate buffer.
Conditions: Neutral to slightly basic pH (6-9), room temperature to 37°C, reaction times typically less than 4 hours.
Major Products
The major products formed from these reactions are stable amide bonds with primary amines and triazole linkages with azides .
Wissenschaftliche Forschungsanwendungen
Sulf-DBCO-NHS ester is widely used in scientific research for:
Protein Labeling: Efficiently labels antibodies and proteins for various biochemical assays.
Cell Imaging: Used in cell imaging techniques to label biomolecules with fluorescent tags.
Material Modification: Modifies surfaces and materials for enhanced biocompatibility and functionality.
Drug Delivery: Utilized in the synthesis of antibody-drug conjugates (ADCs) for targeted drug delivery.
Wirkmechanismus
Sulf-DBCO-NHS ester exerts its effects through the formation of covalent bonds with primary amines via the NHS ester moiety. The DBCO group then undergoes SPAAC reactions with azide-containing molecules, forming stable triazole linkages. This mechanism allows for efficient and specific labeling of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-NHS ester: Similar in structure but lacks the sulfonate group, making it less water-soluble.
DBCO-PEG4-NHS ester: Contains a polyethylene glycol (PEG) spacer, providing increased solubility and flexibility.
DBCO-Sulfo-NHS ester sodium: A sodium salt form that is also water-soluble and used in similar applications.
Uniqueness
Sulf-DBCO-NHS ester is unique due to its high water solubility, which makes it suitable for applications that cannot tolerate organic co-solvents. Its ability to form stable covalent bonds with primary amines and participate in SPAAC reactions with azides makes it a versatile tool in biochemical research .
Eigenschaften
Molekularformel |
C23H17N2NaO8S |
|---|---|
Molekulargewicht |
504.4 g/mol |
IUPAC-Name |
sodium;1-[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C23H18N2O8S.Na/c26-20(11-12-22(28)33-25-21(27)13-19(23(25)29)34(30,31)32)24-14-17-7-2-1-5-15(17)9-10-16-6-3-4-8-18(16)24;/h1-8,19H,11-14H2,(H,30,31,32);/q;+1/p-1 |
InChI-Schlüssel |
GCMRUCPWYJNCAQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


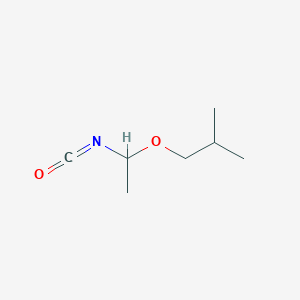
![((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14755875.png)

![1h-Naphtho[1,8-de][1,2,3]triazin-1-amine](/img/structure/B14755882.png)
![Dibenzo[b,e]stibinine](/img/structure/B14755896.png)

![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile](/img/structure/B14755911.png)
